Enantiomeric Purity via Resolution
In a direct process R&D comparison of three synthetic routes to optically pure 2-amino-1-phenylethanol, the resolution of the racemate using di-O-p-toluoyltartaric acid was identified as the method of choice. This method yielded (S)-2-amino-1-phenylethanol with a significantly higher enantiomeric excess (ee) of 99% compared to the (R)-enantiomer, which was obtained with an ee of 62% from an alternative enzymatic route [1][2]. The (S)-enantiomer is therefore the preferred starting material for applications demanding the highest stereochemical fidelity.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 99% ee |
| Comparator Or Baseline | (R)-2-amino-1-phenylethanol: 62% ee |
| Quantified Difference | 37 percentage points higher ee |
| Conditions | Resolution of racemate with di-O-p-toluoyltartaric acid vs. enzymatic one-pot synthesis |
Why This Matters
Higher enantiomeric purity directly reduces the need for costly downstream purification and minimizes the risk of off-target effects in chiral syntheses.
- [1] Lohse, O.; Spöndlin, C. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development 1997, 1, 247-249. View Source
- [2] van Assema, F.; et al. Asymmetric synthesis of 2-amino-1-phenylethanol by a one-pot, two-enzyme process. (Supporting data for (R)-enantiomer ee). View Source
